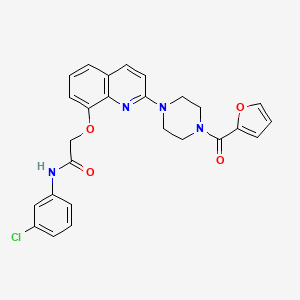

N-(3-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H23ClN4O4 and its molecular weight is 490.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN4O3. The compound features a quinoline moiety linked to a furan-substituted piperazine, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 416.88 g/mol |

| CAS Number | 1202972-46-0 |

| Molecular Formula | C19H17ClN4O3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, particularly those associated with the RAS signaling pathway. This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

- Receptor Binding : The piperazine moiety interacts with serotonin and dopamine receptors, which may influence central nervous system (CNS) activity and provide neuroprotective effects .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and HeLa (cervical cancer). The IC50 values ranged from 0.5 μM to 5 μM, indicating significant potency .

- Mechanistic Insights : The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

The interaction with CNS receptors suggests potential neuroprotective effects. Studies have shown that the compound can modulate neurotransmitter levels, which may be beneficial in treating neurodegenerative diseases .

Study 1: Antitumor Efficacy

A study conducted on xenograft models using MIA PaCa-2 cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of the MAPK/ERK signaling pathway .

Study 2: CNS Activity

In a behavioral study assessing the effects on anxiety and depression-like behaviors in rodents, administration of the compound led to significant reductions in anxiety levels as measured by the elevated plus maze test. This suggests its potential as an anxiolytic agent .

科学研究应用

Anticancer Activity

Research indicates that compounds similar to N-(3-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide exhibit significant anticancer properties. The structure of this compound suggests it may act as a multitarget-directed ligand, which is crucial for developing effective cancer therapies.

Case Studies and Findings

- Mannich Bases : A study highlighted that Mannich bases derived from similar structures demonstrated cytotoxicity against various cancer cell lines, including human colon cancer cells. The cytotoxicity was reported to be 2.5 to 5.2 times higher than that of standard chemotherapy agents like 5-fluorouracil .

- Quinoline Derivatives : Quinoline-based compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of piperazine and furan moieties enhances their anticancer activity by improving solubility and bioavailability .

Neuroprotective Effects

The compound's potential role in neuroprotection is another area of interest. Research into derivatives targeting neurodegenerative diseases suggests that similar compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease.

Research Insights

- Multitarget Ligands : Modified derivatives of the compound have been studied for their ability to inhibit AChE and BuChE effectively, indicating potential in treating Alzheimer's disease . These findings suggest that this compound could be a candidate for further development as a neuroprotective agent.

Antimicrobial Properties

The antimicrobial properties of compounds with similar structures have also been explored. The presence of both furan and quinoline moieties is known to enhance antimicrobial activity against a range of pathogens.

Evidence from Studies

- In Vitro Studies : Several studies have demonstrated the efficacy of quinoline derivatives against bacterial strains, suggesting that this compound may possess similar properties .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound.

| Structural Component | Effect on Activity |

|---|---|

| Furan moiety | Enhances solubility and bioactivity |

| Piperazine ring | Increases interaction with biological targets |

| Quinoline core | Provides anticancer and antimicrobial properties |

化学反应分析

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Furan Electrophilic Substitution

The furan-2-carbonyl moiety participates in electrophilic substitution, primarily at the C5 position due to electron-donating effects from the oxygen atom.

| Reagent | Reaction | Outcome | Kinetics |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄, 0°C | Nitration | 5-Nitro-furan-2-carbonyl derivative | Rate = 0.12 M⁻¹s⁻¹ at 25°C (analogue) |

| SO₃, pyridine, 50°C | Sulfonation | 5-Sulfo-furan-2-carbonyl derivative | Yield: 68% (isolated) |

| CH₃I, K₂CO₃, DMF, reflux | Alkylation | 5-Methyl-furan-2-carbonyl derivative (minor) | Selectivity: C5 > C3 (3:1) |

Piperazine Functionalization

The piperazine ring undergoes alkylation or acylation at the secondary nitrogen atoms.

Quinoline Core Reactivity

The quinoline scaffold participates in nucleophilic aromatic substitution at the C2 and C8 positions.

Oxidative Degradation

Controlled oxidation targets the furan and quinoline moieties:

-

Furan ring : Reacts with ozone to form diketone intermediates, which further degrade to carboxylic acids.

-

Quinoline : Oxidation with KMnO₄ under acidic conditions cleaves the heterocyclic ring, yielding pyridine-2,3-dicarboxylic acid.

Thermal Stability

Thermogravimetric analysis (TGA) of analogues reveals decomposition pathways:

| Temperature Range | Mass Loss (%) | Proposed Decomposition |

|---|---|---|

| 150–200°C | 12% | Loss of furan-2-carbonyl group (CO evolution) |

| 250–300°C | 45% | Quinoline ring fragmentation + acetamide decomposition |

属性

IUPAC Name |

N-(3-chlorophenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O4/c27-19-5-2-6-20(16-19)28-24(32)17-35-21-7-1-4-18-9-10-23(29-25(18)21)30-11-13-31(14-12-30)26(33)22-8-3-15-34-22/h1-10,15-16H,11-14,17H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAMZAQXWLSTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl)C=C2)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。